Calindol Amide-13C
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Overview
Description
- It serves as an intermediate in the preparation of labeled Calindol, which is a related compound.
Calindol Amide-13C: is an organic compound with the chemical formula 13C1C20H18N2O and a molecular weight of 315.37 g/mol .
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for producing Calindol Amide-13C are not readily available in the search results.
- it is likely that labeled Calindol (Calindol containing 13C) is synthesized using isotopic labeling techniques, such as incorporating 13C-labeled starting materials during its synthesis.
Chemical Reactions Analysis
- The specific reactions that Calindol Amide-13C undergoes are not explicitly mentioned in the search results.
- Generally, organic compounds like Calindol can participate in various reactions, including oxidation, reduction, substitution, and cyclization.
- Common reagents and conditions used in these reactions would depend on the specific reaction type and functional groups present in this compound.
- The major products formed from these reactions would also vary based on the reaction conditions.
Scientific Research Applications
- The scientific research applications of Calindol Amide-13C are not explicitly detailed in the search results.
- its use likely extends to fields such as chemistry, biology, medicine, and industry due to its isotopic labeling properties.
- Researchers may use labeled compounds like this compound for tracing metabolic pathways or studying drug metabolism.
Mechanism of Action
- Unfortunately, information about the specific mechanism of action for Calindol Amide-13C is not available in the search results.
- To understand its effects, further research would be necessary to explore its molecular targets and pathways.
Comparison with Similar Compounds
- The uniqueness of Calindol Amide-13C lies in its isotopic labeling with 13C.
- Similar compounds may include non-labeled Calindol (without 13C) or other related indole derivatives.
Properties
IUPAC Name |
N-[(1R)-1-naphthalen-1-ylethyl]-1H-indole-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O/c1-14(17-11-6-9-15-7-2-4-10-18(15)17)22-21(24)20-13-16-8-3-5-12-19(16)23-20/h2-14,23H,1H3,(H,22,24)/t14-/m1/s1/i21+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLXUKYDIQFPOCY-QGZKNNNSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)NC(=O)C3=CC4=CC=CC=C4N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC2=CC=CC=C21)N[13C](=O)C3=CC4=CC=CC=C4N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20724519 |
Source
|
Record name | N-[(1R)-1-(Naphthalen-1-yl)ethyl]-1H-indole-2-(~13~C)carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20724519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217782-43-8 |
Source
|
Record name | N-[(1R)-1-(Naphthalen-1-yl)ethyl]-1H-indole-2-(~13~C)carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20724519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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